REACTION_CXSMILES
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[CH2:1]([N:3]([CH2:10][CH2:11][OH:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[CH2:1]([N:3]([CH2:10][CH2:11][O:12][C:13](=[O:15])[CH3:14])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH3:2]
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Name
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|
Quantity
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49.6 g
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Type
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reactant
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Smiles
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C(C)N(C1=CC=CC=C1)CCO
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
|
CUSTOM
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Details
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is stirred overnight at 60° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a CaCl2-tube
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Type
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CUSTOM
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Details
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Then, the volatile compounds are evaporated
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Type
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DISTILLATION
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Details
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the crude product is distilled under vacuüm
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC=CC=C1)CCOC(C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |